molecular formula C7H9F4N B13190256 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane CAS No. 2091592-25-3

1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane

Cat. No.: B13190256
CAS No.: 2091592-25-3
M. Wt: 183.15 g/mol
InChI Key: IGRVEVREZJLMMD-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-6-azaspiro[34]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and four fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane can be achieved through several methods. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrogen atom in the spirocyclic structure can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. The specific conditions for these reactions depend on the desired transformation and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of this compound vary depending on the type of reaction and the reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various nitrogen-containing compounds.

Scientific Research Applications

1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: Researchers study the biological activity of this compound and its derivatives to understand their potential as pharmaceuticals or bioactive agents.

    Medicine: The compound’s unique structure and chemical properties make it a candidate for drug development and medicinal chemistry research.

    Industry: this compound is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane involves its interaction with molecular targets and pathways in biological systems. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Additionally, the fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of four fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicinal chemistry.

Properties

CAS No.

2091592-25-3

Molecular Formula

C7H9F4N

Molecular Weight

183.15 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-6-azaspiro[3.4]octane

InChI

InChI=1S/C7H9F4N/c8-6(9)3-5(7(6,10)11)1-2-12-4-5/h12H,1-4H2

InChI Key

IGRVEVREZJLMMD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(C2(F)F)(F)F

Origin of Product

United States

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